molecular formula C13H15NO2S B216061 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide

2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide

Cat. No. B216061
M. Wt: 249.33 g/mol
InChI Key: DEPUUJOMVMGWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide, also known as TTA, is a chemical compound that has been widely used in scientific research. TTA is a thiazolidinedione derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide involves the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide binds to PPARγ and induces a conformational change that allows for the recruitment of co-activators and the subsequent activation of target genes. This leads to improved insulin sensitivity, decreased inflammation, and other physiological effects.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has been found to have a variety of biochemical and physiological effects. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has also been found to have anti-inflammatory effects and has been shown to decrease the production of pro-inflammatory cytokines. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has a well-established synthesis method and is commercially available. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has also been extensively studied and has a wide range of potential applications. However, 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide also has some limitations for lab experiments. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has been found to have low solubility in aqueous solutions, which can limit its use in certain experiments. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has also been found to have potential toxicity at high concentrations, which can limit its use in certain in vivo experiments.

Future Directions

There are several future directions for 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide research. One potential area of research is the development of 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide analogs with improved solubility and bioavailability. Another potential area of research is the use of 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide in combination with other drugs to enhance its therapeutic effects. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide research could also be expanded to include studies on its effects on other metabolic disorders, such as fatty liver disease. Overall, 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has great potential for future research and therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide involves the reaction of 4-methylbenzoyl chloride with 2-oxotetrahydrothiophene in the presence of a base. The resulting intermediate is then reacted with ammonia and acetic anhydride to yield 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide. The synthesis of 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has been well established and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has been widely used in scientific research due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) and improve insulin sensitivity. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has also been used in studies on metabolic disorders, such as obesity and diabetes, and has been found to have potential therapeutic applications in these areas.

properties

Product Name

2-(4-methylphenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(2-oxothiolan-3-yl)acetamide

InChI

InChI=1S/C13H15NO2S/c1-9-2-4-10(5-3-9)8-12(15)14-11-6-7-17-13(11)16/h2-5,11H,6-8H2,1H3,(H,14,15)

InChI Key

DEPUUJOMVMGWCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCSC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCSC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.